4-[(3-Fluorophenoxy)methyl]benzenethiol
Description
4-[(3-Fluorophenoxy)methyl]benzenethiol is a benzenethiol derivative featuring a 3-fluorophenoxy group attached via a methylene bridge to the benzene ring. This structural motif combines the electron-withdrawing effects of fluorine with the aromatic thiol group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(3-fluorophenoxy)methyl]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-2-1-3-12(8-11)15-9-10-4-6-13(16)7-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNTKPJWBGOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-[(3-Fluorophenoxy)methyl]benzenethiol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3-Fluorophenoxy)methyl]benzenethiol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action for 4-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features and properties of 4-[(3-Fluorophenoxy)methyl]benzenethiol and related compounds:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in compound 8e increases lipophilicity (logP ≈ 4.5), favoring membrane permeability, whereas the 3-fluorophenoxy group in the target compound offers moderate lipophilicity (logP ≈ 3.2) .
- Solubility: The ethylpiperazino group in the derivative from enhances aqueous solubility at acidic pH due to protonation, unlike the neutral 3-fluorophenoxy group .
- Thermal Stability : Thioesters like 3gh exhibit higher thermal stability (m.p. 85–87°C) compared to free thiols, which are prone to oxidation .
Research Findings and Implications
- Steric vs. Electronic Modulation : The tert-butyl group in 4-(tert-butyl)benzenethiol prioritizes steric effects, whereas the target compound balances steric and electronic modulation .
- Analytical Characterization : Surface-enhanced Raman scattering (SERS) (–8) could aid in detecting trace quantities of the target compound due to its aromatic and sulfur moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
